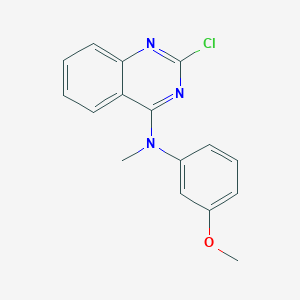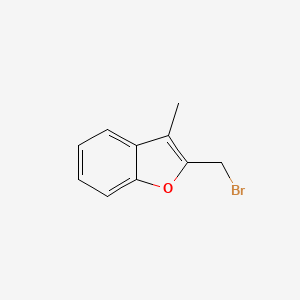
2-(bromomethyl)-3-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-3-methylbenzofuran is an organic compound characterized by a benzofuran ring substituted with a bromomethyl group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-methylbenzofuran typically involves the bromination of 3-methyl-1-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical reactors can also enhance the efficiency of the bromination process by providing controlled light exposure .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted benzofurans.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted benzofurans.
Scientific Research Applications
2-(bromomethyl)-3-methylbenzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3-methylbenzofuran in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe protein function and interactions .
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a benzofuran ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a benzofuran ring.
Uniqueness: 2-(bromomethyl)-3-methylbenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and properties compared to other bromomethyl-substituted compounds. Its combination of a bromomethyl group and a methyl group on the benzofuran ring makes it particularly versatile in synthetic applications.
Properties
CAS No. |
58863-50-6 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |
InChI Key |
YABPWQOZFNSTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


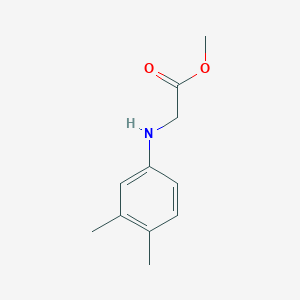


![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)

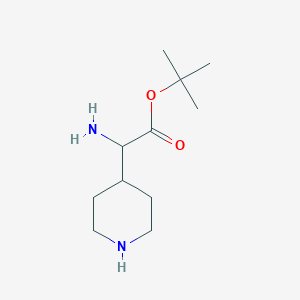
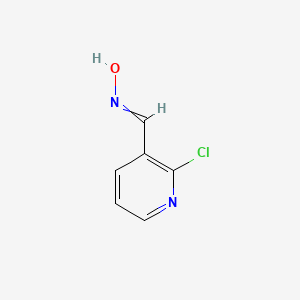
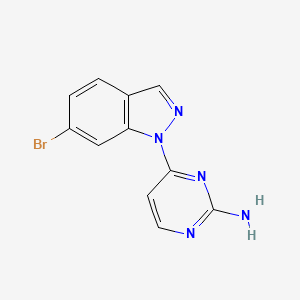
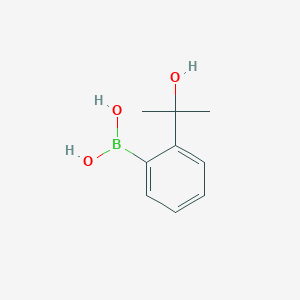


![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)

